4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound belongs to the class of compounds called benzamides, which are known for their ability to modulate the activity of certain receptors in the brain.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide has been extensively studied for its potential therapeutic applications in various medical conditions, including Alzheimer's disease, schizophrenia, and pain management. In Alzheimer's disease, 4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, 4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide has been shown to improve cognitive function and reduce negative symptoms in clinical trials. In pain management, 4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide has been shown to reduce pain sensitivity and improve quality of life in animal models.
Mechanism of Action
4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the brain. Activation of the α7 nAChR has been shown to have a variety of effects on neuronal function, including modulation of synaptic plasticity, neurotransmitter release, and neuronal excitability. 4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide has been shown to increase the activity of the α7 nAChR, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, reduction of inflammation, and improvement of cognitive function. 4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain, leading to improved synaptic plasticity and cognitive function. 4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide has also been shown to reduce the release of pro-inflammatory cytokines, leading to reduced inflammation and improved neuronal function.
Advantages and Limitations for Lab Experiments
4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide has several advantages for lab experiments, including its high purity and stability, its ability to cross the blood-brain barrier, and its selectivity for the α7 nAChR. However, 4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide also has some limitations, including its relatively short half-life and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide, including further optimization of its synthesis method, development of more selective analogs, and investigation of its potential therapeutic applications in other medical conditions. 4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide has shown promise as a therapeutic agent for Alzheimer's disease, schizophrenia, and pain management, but further research is needed to fully understand its mechanism of action and potential applications. Additionally, the development of more selective analogs of 4-(2,4-dichlorophenoxy)-N-(2-methoxybenzyl)butanamide could lead to improved therapeutic efficacy and reduced off-target effects.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3/c1-23-16-6-3-2-5-13(16)12-21-18(22)7-4-10-24-17-9-8-14(19)11-15(17)20/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNOBDXGZBAOPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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